

Orteronel effect on intratumoral androgens

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Orteronel

CAS No.: 566939-85-3

Cat. No.: S548883

Get Quote

Experimental Evidence & Data

Preclinical and clinical studies provide quantitative data on **Orteronel**'s effect on androgen levels.

Preclinical Pharmacodynamics

The following table summarizes key findings from preclinical models that demonstrate **Orteronel**'s potency and selectivity [1] [2].

Model System	Finding	Key Quantitative Result
Cell-Free Enzyme Assay	Inhibition of human CYP17A1	5.4-fold greater potency for 17,20-lyase vs. 17 α -hydroxylase [3]
Cynomolgus Monkeys	Suppression of serum androgens	Rapid, significant reductions in DHEA and testosterone [2]
Uncastrated Rats	Suppression of serum testosterone & organ weights	Significant testosterone suppression; decreased weight of androgen-dependent organs [3] [1]

Clinical Evidence in CRPC Patients

Clinical trials confirmed that **Orteronel** effectively suppresses androgen levels and shows anti-tumor activity in humans. The data below is consolidated from early-phase studies [3] [4] [5].

Trial Phase	Patient Population	Key Efficacy Findings	Impact on Androgens
Phase 1/2	Metastatic CRPC (mCRPC)	80% of patients (at ≥ 300 mg BID) achieved $\geq 50\%$ PSA decline [3]	Testosterone reduced from 5.5 ng/dL to 0.6 ng/dL; DHEA to unquantifiable levels [3]
Phase 1	Japanese, chemotherapy-naïve CRPC	13 of 15 subjects achieved $\geq 50\%$ PSA reduction [4]	Serum testosterone rapidly suppressed below lower limit of quantification [4]
Phase 1/2	Chemotherapy-naïve mCRPC (Orteronel + Docetaxel)	59% achieved $\geq 50\%$ PSA decline; median best PSA response: -77% [5]	DHEA-S and testosterone rapidly and durably reduced [5]

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, the core methodologies from key studies are outlined below.

In Vitro Enzyme Inhibition Assay [1] [2]

- **Objective:** To determine the IC_{50} of **Orteronel** for 17,20-lyase vs. 17α -hydroxylase.
- **Key Reagents:** Human or monkey CYP17A1 enzyme, [^{14}C]-labeled steroid substrates (e.g., 17α -hydroxypregnolone), **Orteronel**, reference inhibitors (abiraterone, ketoconazole).
- **Procedure:**
 - Incubate the enzyme with varying concentrations of **Orteronel** and the radioactive substrate.
 - Stop the reaction and extract metabolites.
 - Separate substrates and products using Thin-Layer Chromatography (TLC).
 - Quantify the radioactive metabolites to calculate the rate of conversion and determine IC_{50} values.

In Vivo Efficacy in Rodent Models [3] [1]

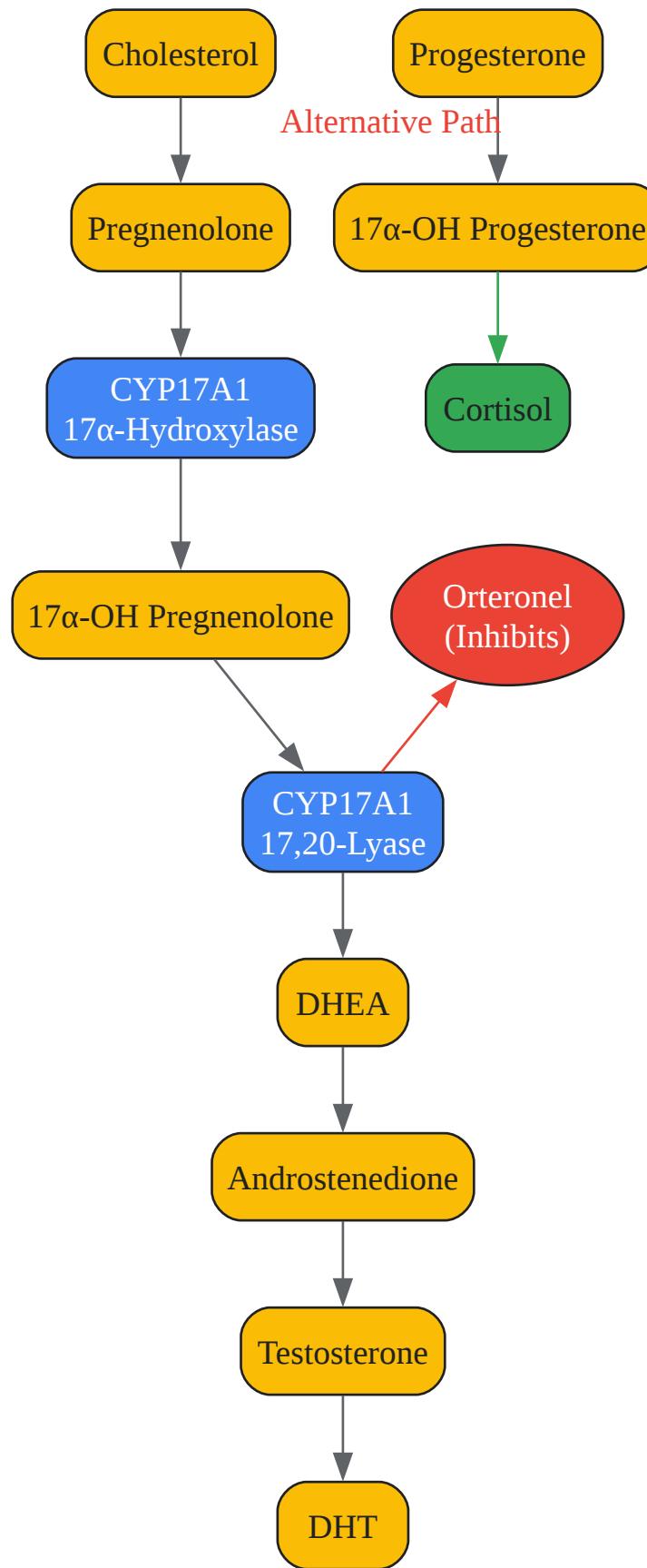
- **Objective:** To assess the effect of **Orteronel** on serum androgen levels and androgen-dependent tissues.
- **Model:** Intact (non-castrated) male rats.
- **Dosing:** Oral administration of **Orteronel** at specified doses twice daily (BID) for a set duration.
- **Endpoint Measurements:**
 - **Serum Collection:** Measure testosterone, DHEA, and corticosterone levels via immunoassay or LC-MS.
 - **Organ Weights:** After sacrifice, weigh androgen-sensitive organs (e.g., prostate, seminal vesicles).

Clinical Pharmacodynamics in CRPC Patients [4] [5]

- **Objective:** To evaluate the impact of **Orteronel** on endocrine parameters in patients.
- **Patient Population:** Men with CRPC, maintaining castrate levels of testosterone via GnRH therapy or post-orchidectomy.
- **Dosing:** Oral **Orteronel** (200-400 mg BID) with or without prednisone.
- **Blood Sampling:** Serial blood draws on specific days (e.g., Day 1 of multiple cycles).
- **Biomarker Analysis:** Measure serum levels of testosterone, DHEA-S, and other adrenal androgens using validated assays.

Androgen Synthesis Pathway and **Orteronel's** Role

The diagram below illustrates the steroidogenesis pathway and the specific step where **Orteronel** acts.



Click to download full resolution via product page

> **Orteronel** selectively inhibits 17,20-lyase activity, blocking the production of androgen precursors (DHEA) while largely sparing cortisol synthesis.

Research Status and Considerations

While preclinical and early clinical data for **Orteronel** were promising, demonstrating significant suppression of intratumoral androgen precursors [3] [2] [5], its clinical development trajectory is an important consideration for researchers.

- **Clinical Development Halt:** Phase III trials (ELM-PC5) in advanced CRPC did not meet their primary endpoint of significantly improving overall survival [3] [6]. Consequently, Takeda halted further development of **Orteronel** for mCRPC.
- **Research Relevance:** Despite this, **Orteronel** remains a valuable tool compound for research. Its high selectivity for 17,20-lyase provides a proof-of-concept for this mechanism and helps delineate the role of specific androgen synthesis pathways in CRPC [3] [1]. The data generated continue to inform the development of next-generation hormonal therapies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Effect of a novel 17,20-lyase inhibitor, orteronel (TAK-700) ... [sciencedirect.com]
2. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase ... [sciencedirect.com]
3. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
4. A phase 1 multiple-dose study of orteronel in Japanese ... [pmc.ncbi.nlm.nih.gov]
5. Phase 1/2 study of orteronel (TAK-700), an investigational 17 ... [pmc.ncbi.nlm.nih.gov]
6. What is Orteronel used for? [synapse.patsnap.com]

To cite this document: Smolecule. [Orteronel effect on intratumoral androgens]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548883#orteronel-effect-on-intratumoral-androgens>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com